3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide
Description
This compound belongs to the benzo[b]thiophene-2-carboxamide class, characterized by a chloro-substituted benzo[b]thiophene core linked to a p-tolyl group and a butyl chain terminating in a 1,3-dioxoisoindolin-2-yl moiety. Its structure combines aromaticity (benzo[b]thiophene and p-tolyl) with a flexible alkyl chain and a rigid dioxoisoindolin group, which may enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
3-chloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O3S/c1-18-12-14-19(15-13-18)30(28(34)25-24(29)22-10-4-5-11-23(22)35-25)16-6-7-17-31-26(32)20-8-2-3-9-21(20)27(31)33/h2-5,8-15H,6-7,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMCJOHIHWPGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzo[b]thiophene Core
- 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide (70453-69-9): This analog lacks the 1,3-dioxoisoindolin-2-yl butyl group but shares the chloro-benzo[b]thiophene carboxamide scaffold. Its simpler structure may facilitate synthesis but limit binding specificity compared to the target compound .
3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (28) and 3-Chloro-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (29) :
These derivatives feature methoxy groups on the phenyl ring. Compound 28 (88% yield) and 29 (48% yield) highlight how substituent position affects synthetic efficiency. The electron-donating methoxy group may enhance solubility but could reduce electrophilic reactivity compared to the target compound’s p-tolyl group .
Modifications to the Carboxamide Side Chain
- 3-Chloro-N-(2,5-dioxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide (7g): The dioxopyrrolidinyl group introduces a five-membered lactam ring instead of the dioxoisoindolinyl group. The synthesis of 7g (128 mg yield) via coupling with 3-chlorobenzo[b]thiophen-2-carbonyl chloride suggests similarities in methodology to the target compound’s preparation .
3-Chloro-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide (4.85) :
Replacing the benzo[b]thiophene core with picolinamide shifts the aromatic system’s electronic properties. The retained dioxoisoindolin group on a phenyl ring demonstrates versatility in linker design, though the altered core may affect target selectivity .
Impact of Sulfonyl and Halogen Substituents
- 3-Chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide: The morpholinosulfonyl group increases polarity and hydrogen-bond acceptor capacity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound’s alkyl-linked dioxoisoindolin group .
- However, the shared dioxoisoindolin-butyl chain highlights the importance of this moiety in modulating pharmacokinetics .
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